Methyl DL-2-isothiocyanatocaproate
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Overview
Description
Methyl DL-2-isothiocyanatocaproate is a colorless liquid that belongs to the family of isothiocyanates. Isothiocyanates are known for their biological activities, including anticancer, antifungal, and antimicrobial properties. This compound is synthesized from glucosinolates, which are found in cruciferous vegetables.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl DL-2-isothiocyanatocaproate can be synthesized through a one-pot process from primary amines under aqueous conditions. This involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2), followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This method is economical and suitable for scale-up activities .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. This can be done either through a one-pot process or a two-step approach . The one-pot process is useful for preparing alkyl and electron-rich aryl isothiocyanates, whereas the two-step approach is more versatile .
Chemical Reactions Analysis
Types of Reactions
Methyl DL-2-isothiocyanatocaproate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions to form thioureas and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) for oxidation.
Reducing agents: Lithium aluminum hydride (LiAlH4) for reduction.
Nucleophiles: Amines and alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thioureas .
Scientific Research Applications
Methyl DL-2-isothiocyanatocaproate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Biology: It has been studied for its anticancer, antifungal, and antimicrobial properties.
Medicine: Research has shown its potential therapeutic applications in cancer chemoprevention.
Industry: It is used in the production of pesticides and other agricultural chemicals.
Mechanism of Action
The mechanism by which Methyl DL-2-isothiocyanatocaproate exerts its effects involves the activation of transient receptor potential cation channel subfamily A member 1 (TRPA1). This receptor is involved in the detection of pain and possibly cold perception . The compound binds to this receptor, leading to its activation and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl isothiocyanate: Similar in structure but differs in the length of the carbon chain.
Phenyl isothiocyanate: Contains a phenyl group instead of a hexanoate chain.
Uniqueness
Methyl DL-2-isothiocyanatocaproate is unique due to its specific hexanoate chain, which imparts distinct chemical and biological properties compared to other isothiocyanates.
Properties
IUPAC Name |
methyl 2-isothiocyanatohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-3-4-5-7(9-6-12)8(10)11-2/h7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAHMTCGCWAEQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374959 |
Source
|
Record name | methyl 2-isothiocyanatohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-73-1 |
Source
|
Record name | methyl 2-isothiocyanatohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 206761-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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